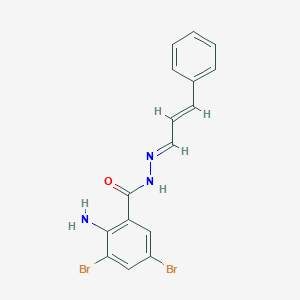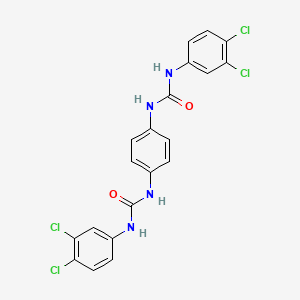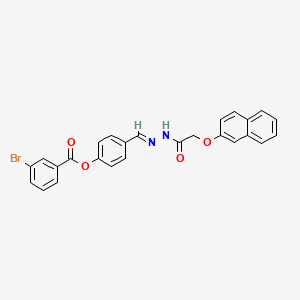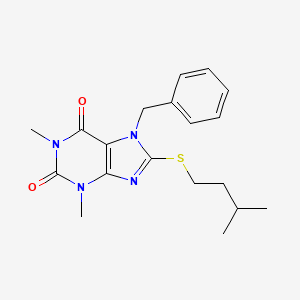
2-Amino-3,5-dibromo-N'-(3-phenyl-2-propenylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound with the molecular formula C16H13Br2N3O. It is characterized by the presence of amino, dibromo, and benzohydrazide functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps:
Hydrazide Formation: The brominated product is then reacted with hydrazine to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is further reacted with 3-phenyl-2-propenal to form the final product, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: Due to the presence of the hydrazide group, it can participate in condensation reactions to form Schiff bases.
Nucleophilic Substitution: The dibromo groups make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidizing Agents: Used in the initial bromination step.
Hydrazine: Used to form the hydrazide intermediate.
3-Phenyl-2-propenal: Used in the final step to form the Schiff base.
Major Products Formed
The major product formed from these reactions is the target compound, 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide .
Applications De Recherche Scientifique
2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dibromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar structure but with a methyl group instead of a hydrogen atom.
2-Amino-3,5-dibromo-benzaldehyde: Lacks the hydrazide and phenylpropenylidene groups.
(2-Amino-3,5-dibromophenyl)methanol: Contains a hydroxyl group instead of the hydrazide group.
Propriétés
Numéro CAS |
308134-43-2 |
|---|---|
Formule moléculaire |
C16H13Br2N3O |
Poids moléculaire |
423.10 g/mol |
Nom IUPAC |
2-amino-3,5-dibromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13Br2N3O/c17-12-9-13(15(19)14(18)10-12)16(22)21-20-8-4-7-11-5-2-1-3-6-11/h1-10H,19H2,(H,21,22)/b7-4+,20-8+ |
Clé InChI |
HOKWHBAWKJUHHR-RHYRJLECSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970979.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970989.png)


![4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11971013.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971033.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971040.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971043.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)
